molecular formula C12H5BrCl4 B14424943 1,1'-Biphenyl, 4'-bromo-2,3,4,5-tetrachloro- CAS No. 82845-25-8

1,1'-Biphenyl, 4'-bromo-2,3,4,5-tetrachloro-

Cat. No.: B14424943
CAS No.: 82845-25-8
M. Wt: 370.9 g/mol
InChI Key: DIWVWXQAIZHGHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-Biphenyl, 4’-bromo-2,3,4,5-tetrachloro- is a complex organic compound characterized by its biphenyl structure with bromine and chlorine substituents

Preparation Methods

The synthesis of 1,1’-Biphenyl, 4’-bromo-2,3,4,5-tetrachloro- typically involves multi-step organic reactions. One common method includes the bromination and chlorination of biphenyl derivatives. For instance, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3), while chlorination can be performed using chlorine (Cl2) with a catalyst like iron(III) chloride (FeCl3) . Industrial production methods may involve similar processes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,1’-Biphenyl, 4’-bromo-2,3,4,5-tetrachloro- undergoes various chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, and various catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1’-Biphenyl, 4’-bromo-2,3,4,5-tetrachloro- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to its biological activity and potential effects on living organisms.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological pathways.

    Industry: It can be used in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 4’-bromo-2,3,4,5-tetrachloro- involves its interaction with molecular targets through its halogen substituents. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, where they influence the reactivity of the biphenyl core. The compound may also undergo radical reactions, where the halogen atoms are involved in the formation of reactive intermediates .

Comparison with Similar Compounds

1,1’-Biphenyl, 4’-bromo-2,3,4,5-tetrachloro- can be compared with other halogenated biphenyl compounds such as:

Biological Activity

1,1'-Biphenyl, 4'-bromo-2,3,4,5-tetrachloro-, also known as 4'-Bromo-2,3,4,5-tetrachloro-1,1'-biphenyl (CAS No. 82845-25-8), is a chlorinated biphenyl compound with significant implications in biological research. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and endocrine disruption.

Chemical Structure and Properties

The molecular formula for this compound is C12H5BrCl4C_{12}H_5BrCl_4, indicating the presence of four chlorine atoms and one bromine atom attached to a biphenyl structure. The structural complexity contributes to its biological interactions and effects.

Anticancer Properties

Research has indicated that chlorinated biphenyls can exhibit various degrees of cytotoxicity against different cancer cell lines. Notably:

  • Cell Viability Studies : In studies involving human liver cancer cells (HepG2), chlorinated biphenyls have shown significant inhibition of cell growth. For instance, compounds with similar structures have demonstrated IC50 values ranging from 3 to 11 μM against specific enzymes such as α-glucosidase .
  • Mechanisms of Action : The anticancer mechanisms are often linked to the induction of apoptosis through pathways that involve reactive oxygen species (ROS) generation and modulation of key signaling pathways like PI3K/Akt/mTOR .

Endocrine Disruption

1,1'-Biphenyl, 4'-bromo-2,3,4,5-tetrachloro- has been classified under endocrine-disrupting chemicals (EDCs). These compounds can interfere with hormonal functions:

  • Binding Affinity : Studies have shown that chlorinated biphenyls can bind to estrogen receptors and potentially disrupt normal hormonal signaling pathways . This interaction raises concerns regarding their environmental persistence and bioaccumulation.

Study on Cytotoxicity

A study published in MDPI evaluated the cytotoxic effects of various chlorinated compounds on several cancer cell lines. The findings indicated that certain derivatives of biphenyls exhibited potent inhibitory effects on cell growth across multiple cancer types:

CompoundIC50 (μM)Cancer Cell Line
4'-Bromo-2,3,4,5-tetrachloro-1,1'-biphenyl10HepG2
Other Chlorinated BiphenylsVariesMultiple Lines

Endocrine Disruption Assessment

Another significant study focused on the endocrine-disrupting potential of chlorinated compounds. It highlighted the binding affinity of these compounds to estrogen receptors:

CompoundBinding Affinity (kcal/mol)Effect on Hormonal Activity
4'-Bromo-2,3,4,5-tetrachloro-1,1'-biphenyl-9.7Disruption observed
Other EDCsVariesVaries

Properties

CAS No.

82845-25-8

Molecular Formula

C12H5BrCl4

Molecular Weight

370.9 g/mol

IUPAC Name

1-(4-bromophenyl)-2,3,4,5-tetrachlorobenzene

InChI

InChI=1S/C12H5BrCl4/c13-7-3-1-6(2-4-7)8-5-9(14)11(16)12(17)10(8)15/h1-5H

InChI Key

DIWVWXQAIZHGHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.